molecular formula C6H7NO2 B13946414 3-Hydroxy-5-methylpyridin-4(1H)-one CAS No. 95264-51-0

3-Hydroxy-5-methylpyridin-4(1H)-one

Cat. No.: B13946414
CAS No.: 95264-51-0
M. Wt: 125.13 g/mol
InChI Key: QHVRBJLCNKKJNP-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylpyridin-4(1H)-one is a heterocyclic organic compound with the molecular formula C6H7NO2 It is a derivative of pyridine, featuring a hydroxyl group at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methylpyridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-5-methylpyridine with suitable reagents to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) can be used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

3-Hydroxy-5-methylpyridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methylpyridine: Similar structure but with different positioning of the hydroxyl and methyl groups.

    3-Hydroxy-4-methylpyridine: Another isomer with the hydroxyl and methyl groups in different positions.

    5-Hydroxy-3-methylpyridine: Features the hydroxyl group at the 5-position and the methyl group at the 3-position.

Uniqueness

3-Hydroxy-5-methylpyridin-4(1H)-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

95264-51-0

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

3-hydroxy-5-methyl-1H-pyridin-4-one

InChI

InChI=1S/C6H7NO2/c1-4-2-7-3-5(8)6(4)9/h2-3,8H,1H3,(H,7,9)

InChI Key

QHVRBJLCNKKJNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC=C(C1=O)O

Origin of Product

United States

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